Gilteritinib Fumarate

Catalog No.
S528876
CAS No.
1254053-84-3
M.F
C62H92N16O10
M. Wt
1221.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gilteritinib Fumarate

CAS Number

1254053-84-3

Product Name

Gilteritinib Fumarate

IUPAC Name

(E)-but-2-enedioic acid;bis(6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide)

Molecular Formula

C62H92N16O10

Molecular Weight

1221.5 g/mol

InChI

InChI=1S/2C29H44N8O3.C4H4O4/c2*1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36;5-3(6)1-2-4(7)8/h2*5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34);1-2H,(H,5,6)(H,7,8)/b;;2-1+

InChI Key

UJOUWHLYTQFUCU-WXXKFALUSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Gilteritinib hemifumarate; Gilteritinib fumarate; ASP-2215; ASP2215; ASP 2215; Gilteritinib;

Canonical SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.C(=C/C(=O)O)\C(=O)O

The exact mass of the compound Gilteritinib fumarate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Gilteritinib Fumarate (CAS 1254053-84-3) is a dual FLT3 and AXL receptor tyrosine kinase inhibitor utilized as a benchmark active pharmaceutical ingredient (API) in targeted oncology. Commercially standardized as a 2:1 hemifumarate salt, it is selected over the free base to ensure solid-state stability and predictable formulation metrics for a Biopharmaceutics Classification System (BCS) Class IV compound. The fumarate salt provides the rigorous stoichiometric reproducibility required for advanced preclinical modeling, pharmacokinetic assays, and scale-up manufacturing, delivering 40 mg of active gilteritinib free base per 44.2 mg of the fumarate complex [1].

Generic substitution with earlier-generation FLT3 inhibitors (such as midostaurin) or Type II inhibitors (such as quizartinib) fails critically in advanced procurement scenarios targeting relapsed/refractory models. Type II inhibitors bind only the inactive conformation of the FLT3 kinase, rendering them highly vulnerable to resistance from tyrosine kinase domain (TKD) point mutations, particularly at the D835 residue. Gilteritinib, as a Type I inhibitor, binds the active conformation, maintaining measurable potency against both internal tandem duplications (ITD) and TKD mutations [1]. Furthermore, substituting the standardized fumarate salt with gilteritinib free base introduces severe variability in dissolution and solid-state stability, compromising the reproducibility of in vivo dosing regimens and industrial scale-up protocols [2].

Type I vs. Type II Kinase Inhibition in FLT3-TKD (D835Y) Models

Gilteritinib fumarate is a Type I kinase inhibitor that binds the ATP-binding pocket of FLT3 in its active conformation, allowing it to overcome resistance mediated by TKD mutations such as D835Y. In contrast, the comparator quizartinib (a Type II inhibitor) relies on binding the inactive conformation and suffers a severe loss of efficacy when the D835Y mutation stabilizes the active kinase state. Gilteritinib maintains inhibitory activity against FLT3-ITD/D835Y dual mutations, whereas quizartinib is rendered largely ineffective in these specific mutant models [1].

Evidence DimensionInhibitory efficacy against FLT3-ITD/D835Y mutant models
Target Compound DataMaintains active inhibition (IC50 < 5 nM)
Comparator Or BaselineQuizartinib (Severe resistance, loss of target inhibition)
Quantified DifferenceGilteritinib bypasses D835Y-mediated resistance, whereas quizartinib fails to inhibit the active kinase conformation.
ConditionsIn vitro kinase assays and mutant leukemia cell lines.

Procurement of Gilteritinib Fumarate is mandatory for research or therapeutic development targeting relapsed AML models where quizartinib and other Type II inhibitors fail due to TKD mutations.

Targeted Dual Affinity for FLT3 and AXL Kinases

Gilteritinib demonstrates dual-targeting capabilities, inhibiting both FLT3 and AXL kinases with sub-nanomolar potency. Quantitative assays reveal an IC50 of 0.29 nM for FLT3 and 0.73 nM for AXL. In contrast, standard in-class substitutes like quizartinib are selective for FLT3 but lack clinically meaningful AXL inhibition [1]. Because AXL upregulation is a primary escape mechanism for FLT3-mutated cells, this dual affinity suppresses stromal-mediated resistance pathways.

Evidence DimensionIn vitro IC50 for AXL kinase
Target Compound DataIC50 = 0.73 nM
Comparator Or BaselineQuizartinib (Lacks significant AXL inhibition)
Quantified DifferenceSub-nanomolar AXL inhibition vs. negligible AXL activity.
ConditionsCell-free biochemical kinase assays.

Select this compound over single-target inhibitors when modeling or targeting stromal-mediated resistance and AXL-driven escape mechanisms in hematopoietic malignancies.

API Salt Selection and Stoichiometric Stability

As a BCS Class IV compound, the free base of gilteritinib exhibits poor aqueous solubility and challenging processability. The commercial and research standard is the gilteritinib fumarate salt, specifically a 2:1 hemifumarate complex (two molecules of gilteritinib to one molecule of fumaric acid). This specific salt form provides higher crystalline stability, non-hygroscopic properties, and predictable dissolution compared to the amorphous free base. Exactly 44.2 mg of the fumarate salt yields 40 mg of the active free base, a stoichiometric conversion critical for accurate dosing [1].

Evidence DimensionSolid-state stability and formulation predictability
Target Compound DataStable, non-hygroscopic 2:1 crystalline salt (44.2 mg salt = 40 mg base)
Comparator Or BaselineGilteritinib Free Base (Inferior solubility and variable stability)
Quantified DifferenceStandardized 44.2 mg to 40 mg base conversion with guaranteed crystalline stability.
ConditionsAPI scale-up, storage, and solid oral dosage formulation.

Purchasing the validated fumarate salt rather than the free base ensures precise dosing reproducibility, eliminates hygroscopic degradation, and aligns with clinical-grade formulation standards.

Pharmacokinetic Reproducibility via Fumarate Salt Selection

Gilteritinib fumarate mitigates the severe bioavailability challenges inherent to its BCS Class IV designation (low solubility, low permeability). When formulating in vivo dosing vehicles, the crystalline fumarate salt demonstrates higher lot-to-lot dissolution consistency compared to crude free base mixtures or unoptimized polymorphs. This standardized salt selection prevents the precipitation and erratic absorption profiles that typically plague the free base in aqueous or lipid-based suspension, ensuring reliable systemic exposure in pharmacokinetic evaluations [1].

Evidence DimensionIn vivo dissolution and absorption consistency
Target Compound DataPredictable dissolution, consistent systemic exposure
Comparator Or BaselineGilteritinib Free Base (Erratic absorption, high precipitation risk)
Quantified DifferenceElimination of lot-to-lot absorption variability inherent to the free base.
ConditionsIn vivo pharmacokinetic dosing and oral suspension formulation.

Utilizing the fumarate salt guarantees that pharmacokinetic variability is driven by the biological model rather than API precipitation or dissolution failures.

In Vivo Modeling of Relapsed/Refractory AML with TKD Mutations

Due to its Type I inhibitor profile, Gilteritinib Fumarate is a required API for xenograft and syngeneic models harboring FLT3-D835Y mutations, where Type II inhibitors like quizartinib exhibit complete failure [1].

Investigation of AXL-Mediated Resistance Pathways

The compound's sub-nanomolar dual affinity for FLT3 and AXL (IC50 = 0.73 nM for AXL) makes it a highly effective tool compound for studying stromal protection and AXL-driven escape mechanisms in bone marrow microenvironments [2].

BCS Class IV Formulation and Scale-Up Optimization

As a rigorously characterized 2:1 hemifumarate salt, this compound serves as a benchmark material for pharmaceutical scientists developing novel lipid-based, nanoparticle, or amorphous solid dispersion delivery systems for poorly soluble, low-permeability APIs [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

24

Hydrogen Bond Donor Count

8

Exact Mass

1220.71823320 Da

Monoisotopic Mass

1220.71823320 Da

Heavy Atom Count

88

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5RZZ0Z1GJT

Drug Indication

Xospata is indicated as monotherapy for the treatment of adult patients who have relapsed or refractory acute myeloid leukaemia (AML) with a FLT3 mutation. ,

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors; Tyrosine Kinase Inhibitors

Wikipedia

Gilteritinib fumarate

FDA Medication Guides

XOSPATA
GILTERITINIB FUMARATE
TABLET;ORAL
ASTELLAS
01/12/2022

Use Classification

Human drugs -> Orphan -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 02-18-2024
1: Yun HD, Nathan S, Larson M, Hussain MJ, Katz DA, Varma A, Miller I, Ustun C. Erythroid differentiation of myeloblast induced by gilteritinib in relapsed FLT3-ITD-positive acute myeloid leukemia. Blood Adv. 2019 Nov 26;3(22):3709-3712. doi: 10.1182/bloodadvances.2019000775. PubMed PMID: 31765477; PubMed Central PMCID: PMC6880901.
2: Sidaway P. Gilteritinib improves outcomes in AML. Nat Rev Clin Oncol. 2019 Nov 19. doi: 10.1038/s41571-019-0305-2. [Epub ahead of print] PubMed PMID: 31745291.
3: Smith CC, Levis MJ, Perl AE, Martinelli G, Neubauer A, Berman E, Montesinos P, Baer MR, Larson RA, Chou WC, Yokoyama H, Recher C, Yoon SS, Hill JE, Rosales M, Bahceci E. Emerging Mutations at Relapse in Patients with FLT3-Mutated Relapsed/Refractory Acute Myeloid Leukemia Who Received Gilteritinib Therapy in the Phase 3 Admiral Trial. Blood. 2019 Nov 13;134(Supplement_1):14. doi: 10.1182/blood-2019-122620. PubMed PMID: 31723984.
4: Kawase T, Nakazawa T, Eguchi T, Tsuzuki H, Ueno Y, Amano Y, Suzuki T, Mori M, Yoshida T. Effect of Fms-like tyrosine kinase 3 (FLT3) ligand (FL) on antitumor activity of gilteritinib, a FLT3 inhibitor, in mice xenografted with FL-overexpressing cells. Oncotarget. 2019 Oct 22;10(58):6111-6123. doi: 10.18632/oncotarget.27222. eCollection 2019 Oct 22. PubMed PMID: 31692922; PubMed Central PMCID: PMC6817455.
5: Perl AE, Martinelli G, Cortes JE, Neubauer A, Berman E, Paolini S, Montesinos P, Baer MR, Larson RA, Ustun C, Fabbiano F, Erba HP, Di Stasi A, Stuart R, Olin R, Kasner M, Ciceri F, Chou WC, Podoltsev N, Recher C, Yokoyama H, Hosono N, Yoon SS, Lee JH, Pardee T, Fathi AT, Liu C, Hasabou N, Liu X, Bahceci E, Levis MJ. Gilteritinib or Chemotherapy for Relapsed or Refractory FLT3-Mutated AML. N Engl J Med. 2019 Oct 31;381(18):1728-1740. doi: 10.1056/NEJMoa1902688. PubMed PMID: 31665578.
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7: Zhao J, Song Y, Liu D. Correction to: Gilteritinib: a novel FLT3 inhibitor for acute myeloid leukemia. Biomark Res. 2019 Oct 17;7:21. doi: 10.1186/s40364-019-0172-0. eCollection 2019. PubMed PMID: 31636908; PubMed Central PMCID: PMC6796449.
8: Akahane D, Moriyama M, Yoshizawa S, Katagiri S, Fujimoto H, Gotoh A. Successful treatment with gilteritinib for initially FMS-like tyrosine kinase 3 gene internal tandem duplications-positive elderly refractory acute myeloid leukemia that changed into FMS-like tyrosine kinase 3 gene tyrosine kinase domain-positive after cord blood transplantation. Geriatr Gerontol Int. 2019 Oct;19(10):1063-1064. doi: 10.1111/ggi.13772. PubMed PMID: 31602758.
9: Zhao J, Song Y, Liu D. Gilteritinib: a novel FLT3 inhibitor for acute myeloid leukemia. Biomark Res. 2019 Sep 11;7:19. doi: 10.1186/s40364-019-0170-2. eCollection 2019. Review. Erratum in: Biomark Res. 2019 Oct 17;7:21. PubMed PMID: 31528345; PubMed Central PMCID: PMC6737601.
10: Saleh N. Gilteritinib Changes AML Landscape. Oncology (Williston Park). 2019 Aug 23;33(8). pii: 683729. PubMed PMID: 31469903.
11: McMahon CM, Perl AE. Gilteritinib for the treatment of relapsed and/or refractory FLT3-mutated acute myeloid leukemia. Expert Rev Clin Pharmacol. 2019 Sep;12(9):841-849. doi: 10.1080/17512433.2019.1657009. Epub 2019 Aug 27. Review. PubMed PMID: 31454267.
12: Ma J, Zhao S, Qiao X, Knight T, Edwards H, Polin L, Kushner J, Dzinic SH, White K, Wang G, Zhao L, Lin H, Wang Y, Taub JW, Ge Y. Inhibition of Bcl-2 Synergistically Enhances the Antileukemic Activity of Midostaurin and Gilteritinib in Preclinical Models of FLT3-Mutated Acute Myeloid Leukemia. Clin Cancer Res. 2019 Nov 15;25(22):6815-6826. doi: 10.1158/1078-0432.CCR-19-0832. Epub 2019 Jul 18. PubMed PMID: 31320594; PubMed Central PMCID: PMC6858954.
13: Weisberg E, Meng C, Case AE, Sattler M, Tiv HL, Gokhale PC, Buhrlage SJ, Liu X, Yang J, Wang J, Gray N, Stone RM, Adamia S, Dubreuil P, Letard S, Griffin JD. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT, CBL and FLT3 in haematological malignancies. Br J Haematol. 2019 Nov;187(4):488-501. doi: 10.1111/bjh.16092. Epub 2019 Jul 15. PubMed PMID: 31309543.
14: McMahon CM, Canaani J, Rea B, Sargent RL, Qualtieri JN, Watt CD, Morrissette JJD, Carroll M, Perl AE. Gilteritinib induces differentiation in relapsed and refractory FLT3-mutated acute myeloid leukemia. Blood Adv. 2019 May 28;3(10):1581-1585. doi: 10.1182/bloodadvances.2018029496. PubMed PMID: 31122910; PubMed Central PMCID: PMC6538870.
15: Ueno Y, Mori M, Kamiyama Y, Saito R, Kaneko N, Isshiki E, Kuromitsu S, Takeuchi M. Evaluation of gilteritinib in combination with chemotherapy in preclinical models of FLT3-ITD+ acute myeloid leukemia. Oncotarget. 2019 Apr 2;10(26):2530-2545. doi: 10.18632/oncotarget.26811. eCollection 2019 Apr 2. PubMed PMID: 31069015; PubMed Central PMCID: PMC6493465.
16: Gilteritinib Likely New Standard Care for AML. Cancer Discov. 2019 Jun;9(6):OF6. doi: 10.1158/2159-8290.CD-NB2019-046. Epub 2019 Apr 1. PubMed PMID: 30936061.
17: Dhillon S. Gilteritinib: First Global Approval. Drugs. 2019 Feb;79(3):331-339. doi: 10.1007/s40265-019-1062-3. Review. PubMed PMID: 30721452.
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19: Usuki K, Sakura T, Kobayashi Y, Miyamoto T, Iida H, Morita S, Bahceci E, Kaneko M, Kusano M, Yamada S, Takeshita S, Miyawaki S, Naoe T. Clinical profile of gilteritinib in Japanese patients with relapsed/refractory acute myeloid leukemia: An open-label phase 1 study. Cancer Sci. 2018 Oct;109(10):3235-3244. doi: 10.1111/cas.13749. PubMed PMID: 30039554; PubMed Central PMCID: PMC6172068.
20: Perl AE, Altman JK, Cortes J, Smith C, Litzow M, Baer MR, Claxton D, Erba HP, Gill S, Goldberg S, Jurcic JG, Larson RA, Liu C, Ritchie E, Schiller G, Spira AI, Strickland SA, Tibes R, Ustun C, Wang ES, Stuart R, Röllig C, Neubauer A, Martinelli G, Bahceci E, Levis M. Selective inhibition of FLT3 by gilteritinib in relapsed or refractory acute myeloid leukaemia: a multicentre, first-in-human, open-label, phase 1-2 study. Lancet Oncol. 2017 Aug;18(8):1061-1075. doi: 10.1016/S1470-2045(17)30416-3. Epub 2017 Jun 20. Erratum in: Lancet Oncol. 2017 Dec;18(12 ):e711. Lancet Oncol. 2018 Jul;19(7):e335. Lancet Oncol. 2019 Jun;20(6):e293. PubMed PMID: 28645776; PubMed Central PMCID: PMC5572576.

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